3-Hydroxyazetidine-3-carboxylic acid
Overview
Description
3-Hydroxyazetidine-3-carboxylic acid is a four-membered heterocyclic compound with the molecular formula C4H7NO3. This compound is characterized by the presence of both a hydroxyl group and a carboxylic acid group attached to an azetidine ring. The unique structure of this compound makes it an interesting subject of study in organic chemistry and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that azetidines, the class of compounds to which 3-hydroxyazetidine-3-carboxylic acid belongs, are often used in medicinal chemistry due to their potential as amino acid surrogates . This suggests that they may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the stereoselective synthesis starting from 2,3-epoxyamines, where the regioselectivity of the intramolecular cyclization is controlled by the use of magnesium bromide . Another approach involves the base-promoted cyclization of dibromo amino esters to yield aziridines, which can then be thermally isomerized to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as Jones reagent or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
3-Hydroxyazetidine-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.
3-Aminoazetidine-3-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness: 3-Hydroxyazetidine-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the azetidine ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
3-hydroxyazetidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFLYEKKMHZALH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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